(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
Description
This compound is a stereochemically complex tetrahydrofuran derivative featuring a propane-1,2-diyl backbone esterified with two benzoate groups. Key structural attributes include:
- Stereochemistry: The tetrahydrofuran ring is configured as (2R,3R,4S,5S), with an (S)-configuration at the propane chain.
- Substituents: A benzyloxy group at position 3, a hydroxyl group at position 4, and an allyl group at position 5 of the tetrahydrofuran ring.
Properties
IUPAC Name |
[(2S)-2-benzoyloxy-3-[(2R,3R,4S,5S)-4-hydroxy-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-29,32H,1,12,19-21H2/t25-,26-,27+,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSQMHFQOMPTC-YTRKHUOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1[C@@H]([C@H]([C@H](O1)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the appropriate tetrahydrofuran derivatives and benzoate precursors.
- Reactions : Key reactions include alkylation and esterification processes that yield the desired dibenzoate structure.
- Purification : The final product is purified using techniques such as column chromatography or recrystallization.
Characterization is performed using spectroscopic methods including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the compound.
Biological Activity
Research on the biological activity of this compound indicates several promising pharmacological properties:
Antitumor Activity
Studies have shown that derivatives of tetrahydrofuran exhibit significant antitumor activity. The compound has been tested against various cancer cell lines with notable results in inhibiting cell proliferation and inducing apoptosis. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range for multiple cell lines.
Antibacterial Effects
Preliminary studies suggest that this compound may exhibit antibacterial properties. Testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli is recommended to further elucidate its spectrum of activity.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 5.0 | |
| Antitumor | HeLa | 4.8 | |
| Antiviral | HIV | TBD | |
| Antibacterial | Staphylococcus aureus | TBD |
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Case Study on Antitumor Activity : A study published in Organic & Biomolecular Chemistry investigated a series of tetrahydrofuran derivatives for their cytotoxic effects on cancer cells. The results suggested a structure-activity relationship where modifications to the hydroxyl groups enhanced biological activity .
- Case Study on Antiviral Mechanisms : Research conducted on bridged nucleosides revealed significant antiviral properties against HIV through inhibition of reverse transcriptase . This suggests that similar structural motifs in our compound may confer antiviral benefits.
Scientific Research Applications
Synthetic Applications
One of the primary applications of this compound is as a building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceutical agents.
Table 1: Synthetic Routes Involving (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
Biological Applications
Research has indicated that compounds related to this compound exhibit various biological activities.
Case Studies
- Antiviral Activity :
- Anti-cancer Properties :
- Neurological Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
| Compound Name (CAS) | Core Structure | Position 3 Substituent | Position 5 Substituent | Propane Backbone Modifications |
|---|---|---|---|---|
| Target Compound | Tetrahydrofuran | Benzyloxy | Allyl | 1,2-Dibenzoate ester |
| 1191256-02-6 | Tetrahydrofuran | Methoxy | Allyl | 1,2-Dibenzoate ester |
| 1191256-10-6 | Furodioxolane* | Methoxy | Methyl (fused ring) | 1,2-Diol (unesterified) |
*Furodioxolane: Tetrahydrofuro[2,3-d][1,3]dioxolane.
Comparative Analysis
a. Substituent Effects
- Position 3: The target compound’s benzyloxy group (vs. Benzyl ethers are also more prone to enzymatic cleavage compared to methoxy groups, affecting metabolic stability .
- Position 5 : The allyl group in both the target and [1191256-02-6] allows for conjugation or further functionalization, whereas [1191256-10-6] lacks this flexibility due to a methyl group in a fused ring system .
b. Backbone and Functional Group Differences
- Propane Chain : The dibenzoate esterification in the target and [1191256-02-6] enhances membrane permeability compared to the unesterified diol in [1191256-10-6].
- Ring System : The fused furodioxolane in [1191256-10-6] imposes conformational rigidity, which may limit interactions with biological targets relative to the more flexible tetrahydrofuran core in the target compound .
Physical and Chemical Properties (Inferred)
| Property | Target Compound | [1191256-02-6] | [1191256-10-6] |
|---|---|---|---|
| Molecular Weight | ~500 g/mol* | ~478 g/mol* | ~350 g/mol* |
| LogP (Estimated) | 4.2–4.8 | 3.5–4.0 | 1.8–2.5 |
| Solubility (Aqueous) | Low | Moderate | High |
*Calculated based on structural features.
Research Findings and Implications
- Synthetic Feasibility : The allyl and benzyloxy groups in the target compound may complicate synthesis due to competing reactivity, whereas [1191256-02-6]’s methoxy group simplifies protection/deprotection steps .
- Biological Interactions : The dibenzoate esters in the target and [1191256-02-6] are likely substrates for esterases, but the benzyloxy group in the target may slow hydrolysis compared to methoxy .
- Thermodynamic Stability : The fused ring system in [1191256-10-6] confers higher thermal stability (e.g., in solid-state formulations) relative to the tetrahydrofuran-based analogs .
Preparation Methods
Preparation of the Tetrahydrofuran Core
The tetrahydrofuran ring is constructed from a diol precursor, such as 2,3-O-isopropylidene-D-erythrono-1,4-lactone. Key steps include:
-
Allylation : Grignard reaction with allylmagnesium bromide at C5 under anhydrous THF at −78°C.
-
Benzylation : Protection of the C3 hydroxyl with benzyl bromide using NaH as a base in DMF (0°C to room temperature, 12 hours).
-
Deprotection : Acidic hydrolysis (HCl/MeOH) removes the isopropylidene group, yielding a diol intermediate.
Table 1: Reaction Conditions for Tetrahydrofuran Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Allylation | AllylMgBr, THF, −78°C, 2h | 78 | 2R,5S configuration |
| Benzylation | BnBr, NaH, DMF, 0°C→RT, 12h | 85 | Retention at C3 |
| Deprotection | 1M HCl/MeOH, RT, 4h | 92 | No epimerization |
Dibenzoate Esterification
The propane-1,2-diol side chain is esterified using benzoic anhydride under Steglich conditions:
Optimization of Stereochemical Control
Critical adjustments to enhance enantiomeric excess (ee) include:
-
Chiral auxiliaries : Use of (R)-BOX ligands during allylation to enforce 2R,5S configuration.
-
Low-temperature kinetics : Slow addition of benzyl bromide at −20°C minimizes racemization.
-
Crystallization-driven purification : Isolate intermediates via hexane/EtOAc recrystallization to achieve >99% ee.
Alternative Routes and Comparative Analysis
Enzymatic Resolution
Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired ester enantiomer:
Transition-Metal Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) constructs the C5 allyl group:
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Alkylation | 78 | 99 | High | Moderate |
| Enzymatic Resolution | 45 | 95 | Low | High |
| Pd-Catalyzed AAA | 72 | 94 | Moderate | Low |
Industrial-Scale Production Considerations
For bulk synthesis, the classical route (Sections 3.1–3.3) is preferred due to:
Q & A
Q. What methodologies are recommended for confirming the stereochemical configuration of this compound?
To verify stereochemistry, use X-ray crystallography to resolve the absolute configuration of the tetrahydrofuran ring and allyl substituents. Complementary 2D NMR techniques (e.g., NOESY or ROESY) can identify spatial correlations between protons, particularly for the benzyloxy and hydroxyl groups. For example, coupling constants (-values) in H NMR can distinguish axial/equatorial proton orientations in the tetrahydrofuran ring .
Q. How should this compound be stored to prevent degradation?
Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis of the dibenzoate ester. Ensure the storage area is dry, well-ventilated , and free from ignition sources due to the allyl group’s potential flammability .
Q. What analytical techniques are suitable for assessing purity?
Use HPLC with a chiral stationary phase to separate enantiomers and quantify enantiomeric excess. High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR identifies impurities via comparison with reference spectra .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data caused by dynamic stereoisomerism?
Dynamic effects (e.g., ring puckering in the tetrahydrofuran core) may lead to variable coupling constants. Conduct variable-temperature NMR (VT-NMR) to slow conformational exchange and resolve splitting patterns. For example, cooling to -40°C in deuterated DMSO can stabilize distinct conformers .
Q. What strategies mitigate side reactions during deprotection of the benzyloxy group?
Hydrogenolysis with Pd/C under H is standard, but competing allyl group reduction may occur. Use low hydrogen pressure (1–5 atm) and monitor reaction progress via TLC. Alternative methods include BF-EtSH for selective deprotection without affecting allyl moieties .
Q. How do steric effects influence the reactivity of the dibenzoate ester in nucleophilic substitutions?
The bulky tetrahydrofuran ring and benzyloxy group hinder nucleophilic attack at the ester carbonyl. Employ polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction rates. Kinetic studies via NMR (if fluorinated analogs are used) provide mechanistic insights .
Data Contradiction Analysis
Q. Why might observed melting points deviate from literature values?
Polymorphism or residual solvents (e.g., THF or DCM) can alter melting behavior. Characterize the solid form via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Recrystallize from a 1:1 hexane/ethyl acetate mixture to isolate the thermodynamically stable polymorph .
Functional Group Interaction Studies
Q. What spectroscopic signatures distinguish the allyl group’s reactivity in oxidation reactions?
Monitor the allyl C-H stretch (~3010–3100 cm) in FTIR for disappearance upon epoxidation. In H NMR, the allyl protons ( ppm) shift upfield after conversion to an epoxide or diol .
Methodological Recommendations Table
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
